3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Overview
Description
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the family of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential as an anticonvulsant and anxiolytic agent. Additionally, it has been studied for its potential use in agriculture as a fungicide and herbicide.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole is not well understood. However, it has been suggested that it may act by inhibiting the biosynthesis of nucleic acids in microorganisms, leading to their death. It may also act by disrupting the cell membrane of microorganisms, leading to their lysis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anxiolytic and anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria and various fungal species. Additionally, it has been shown to have low toxicity in animal models. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole. One potential direction is the development of novel derivatives with improved solubility and bioactivity. Another potential direction is the investigation of its potential as an antitumor agent in combination with other chemotherapeutic agents. Additionally, it may be worthwhile to investigate its potential as a pesticide or herbicide in agriculture. Overall, this compound has significant potential for further research and development in various fields.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole can be achieved through various methods. One of the most common methods is the reaction of 3-chlorobenzylidene malononitrile with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-chlorobenzaldehyde with acetylacetone and hydrazine hydrate in ethanol. Both of these methods result in the formation of this compound with high yields.
properties
IUPAC Name |
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYDTIORJVVJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324389 | |
Record name | 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
720702-66-9 | |
Record name | 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.